(2,5,6-Trichloropyridin-3-yl)methanamine
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Overview
Description
(2,5,6-Trichloropyridin-3-yl)methanamine: is a chemical compound with the molecular formula C6H5Cl3N2 and a molecular weight of 211.48 g/mol . It is a derivative of pyridine, characterized by the presence of three chlorine atoms at positions 2, 5, and 6, and an amine group attached to the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5,6-Trichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the chlorination of 3-pyridinemethanol to form 2,5,6-trichloro-3-pyridinemethanol, which is then converted to this compound through a reaction with ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: (2,5,6-Trichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.
Reduction Products: Reduced forms, including amine derivatives.
Scientific Research Applications
Chemistry: (2,5,6-Trichloropyridin-3-yl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of (2,5,6-Trichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
- (2,4,6-Trichloropyridin-3-yl)methanamine
- (2,5-Dichloropyridin-3-yl)methanamine
- (2,6-Dichloropyridin-3-yl)methanamine
Comparison: (2,5,6-Trichloropyridin-3-yl)methanamine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H5Cl3N2 |
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Molecular Weight |
211.5 g/mol |
IUPAC Name |
(2,5,6-trichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H5Cl3N2/c7-4-1-3(2-10)5(8)11-6(4)9/h1H,2,10H2 |
InChI Key |
WRJKBFRNYOIYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CN |
Origin of Product |
United States |
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